molecular formula C6H4ClIO B1600247 2-Chloro-6-iodophenol CAS No. 28177-52-8

2-Chloro-6-iodophenol

Cat. No.: B1600247
CAS No.: 28177-52-8
M. Wt: 254.45 g/mol
InChI Key: FQFHAEFUBKAIAH-UHFFFAOYSA-N
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Description

2-Chloro-6-iodophenol is an organohalide compound with the molecular formula C₆H₄ClIO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine and iodine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-iodophenol can be synthesized through electrophilic halogenation of phenol. The process involves the introduction of chlorine and iodine atoms into the phenol molecule. One common method is the reaction of 2-iodophenol with sulfuryl chloride in the presence of a base such as diisopropylamine. The reaction is typically carried out in toluene at elevated temperatures (around 70°C) to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as silica gel flash chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-iodophenol undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The chlorine and iodine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Hydroquinones and other reduced phenolic derivatives.

Scientific Research Applications

2-Chloro-6-iodophenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodophenol involves its interaction with various molecular targets through its phenolic hydroxyl group and halogen atoms. The compound can form hydrogen bonds and engage in halogen bonding, influencing its reactivity and interactions with enzymes and other biomolecules. The presence of chlorine and iodine atoms can enhance the compound’s ability to participate in electrophilic and nucleophilic reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    2-Iodophenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chlorophenol:

    4-Chloro-2-iodophenol: A positional isomer with different reactivity due to the placement of halogen atoms.

Uniqueness: 2-Chloro-6-iodophenol is unique due to the specific positioning of chlorine and iodine atoms on the benzene ring, which influences its chemical reactivity and potential applications. The combination of these halogens provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

2-chloro-6-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFHAEFUBKAIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466970
Record name 2-Chloro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-52-8
Record name 2-Chloro-6-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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